(3R,5s)-chloromethyl 3,5-dimethylmorpholine-4-carboxylate
Description
(3R,5s)-chloromethyl 3,5-dimethylmorpholine-4-carboxylate is a chemical compound with the molecular formula C8H14ClNO3 and a molecular weight of 207.65 g/mol . This compound is characterized by its specific stereochemistry, which is indicated by the (3R,5s) configuration. It is a white to pale yellow powder and is used in various chemical and industrial applications.
Properties
Molecular Formula |
C8H14ClNO3 |
|---|---|
Molecular Weight |
207.65 g/mol |
IUPAC Name |
chloromethyl (3R,5S)-3,5-dimethylmorpholine-4-carboxylate |
InChI |
InChI=1S/C8H14ClNO3/c1-6-3-12-4-7(2)10(6)8(11)13-5-9/h6-7H,3-5H2,1-2H3/t6-,7+ |
InChI Key |
VHFSAFNPXFRUNE-KNVOCYPGSA-N |
Isomeric SMILES |
C[C@@H]1COC[C@@H](N1C(=O)OCCl)C |
Canonical SMILES |
CC1COCC(N1C(=O)OCCl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5s)-chloromethyl 3,5-dimethylmorpholine-4-carboxylate typically involves the reaction of 3,5-dimethylmorpholine with chloromethyl chloroformate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of (3R,5s)-chloromethyl 3,5-dimethylmorpholine-4-carboxylate may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of flow reactors allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to a more efficient and scalable production process .
Chemical Reactions Analysis
Types of Reactions
(3R,5s)-chloromethyl 3,5-dimethylmorpholine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted morpholine derivatives.
Oxidation Reactions: Products include oxidized morpholine derivatives.
Reduction Reactions: Products include reduced morpholine derivatives.
Scientific Research Applications
(3R,5s)-chloromethyl 3,5-dimethylmorpholine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R,5s)-chloromethyl 3,5-dimethylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modification of their function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
(3R,5S)-3,5-Dimethylmorpholine: A similar compound with a different functional group.
tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate: Another compound with similar stereochemistry but different functional groups.
Uniqueness
(3R,5s)-chloromethyl 3,5-dimethylmorpholine-4-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and applications compared to other similar compounds. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Biological Activity
(3R,5S)-chloromethyl 3,5-dimethylmorpholine-4-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, including enzyme inhibition, antibacterial properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of (3R,5S)-chloromethyl 3,5-dimethylmorpholine-4-carboxylate is , with a molar mass of approximately 195.66 g/mol. The compound features a chloromethyl group attached to a morpholine ring that is substituted with two methyl groups at the 3 and 5 positions, along with a carboxylate functional group at the 4 position. This unique structure contributes to its distinct chemical behavior and biological interactions.
Biological Activity Overview
Research indicates that (3R,5S)-chloromethyl 3,5-dimethylmorpholine-4-carboxylate exhibits several biological activities:
- Enzyme Inhibition : Preliminary studies suggest it may interact with various enzymes, potentially acting as an inhibitor. For instance, compounds structurally related to this morpholine derivative have shown inhibitory effects on bacterial topoisomerases, which are critical for DNA replication and transcription in bacteria .
- Antibacterial Properties : Initial evaluations indicate that similar compounds have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The effectiveness of these compounds is often measured using Minimum Inhibitory Concentration (MIC) assays .
Enzyme Inhibition Studies
A recent study explored the inhibitory effects of various morpholine derivatives on bacterial topoisomerases. The results indicated that compounds with similar structural features to (3R,5S)-chloromethyl 3,5-dimethylmorpholine-4-carboxylate exhibited low nanomolar inhibition against DNA gyrase and topoisomerase IV from E. coli. For example:
| Compound | IC50 (nM) | Target Enzyme |
|---|---|---|
| Compound A | <32 | DNA gyrase |
| Compound B | <100 | Topo IV |
These findings suggest a potential mechanism by which (3R,5S)-chloromethyl 3,5-dimethylmorpholine-4-carboxylate could exert its antibacterial effects through enzyme inhibition .
Antibacterial Activity
The antibacterial efficacy of related compounds has been assessed against various bacterial strains. The MIC values for these compounds were recorded as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | <0.25 |
| Escherichia coli | 1-4 |
These results highlight the compound's potential as a lead candidate for further development in antibacterial therapies .
Case Studies
Several case studies have investigated the biological activity of morpholine derivatives similar to (3R,5S)-chloromethyl 3,5-dimethylmorpholine-4-carboxylate:
- Case Study on Antibacterial Efficacy : A series of related morpholine derivatives were tested against multidrug-resistant strains of Staphylococcus aureus. The study found that certain derivatives exhibited potent antibacterial properties with low cytotoxicity in mammalian cell lines.
- Mechanism of Action : Research into the mechanism revealed that these compounds can bind to the ATP-binding sites of topoisomerases, disrupting their function and leading to bacterial cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
